molecular formula C8H14ClNS B13330523 5-Isopropyl-2-methylthiophen-3-amine hydrochloride

5-Isopropyl-2-methylthiophen-3-amine hydrochloride

Cat. No.: B13330523
M. Wt: 191.72 g/mol
InChI Key: QEIWVJTZMAOKCY-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions . The resulting thiophene derivative can then be subjected to amination reactions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For example, the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones, can be adapted for large-scale synthesis . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-2-methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Properties

Molecular Formula

C8H14ClNS

Molecular Weight

191.72 g/mol

IUPAC Name

2-methyl-5-propan-2-ylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C8H13NS.ClH/c1-5(2)8-4-7(9)6(3)10-8;/h4-5H,9H2,1-3H3;1H

InChI Key

QEIWVJTZMAOKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(C)C)N.Cl

Origin of Product

United States

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